molecular formula C14H10ClFN4O B2613147 2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797977-01-5

2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2613147
CAS No.: 1797977-01-5
M. Wt: 304.71
InChI Key: UBJAOQVZOYCRSC-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzamide core substituted with chloro and fluoro groups, as well as a pyrazolo[1,5-a]pyrimidine moiety. The presence of these functional groups and heterocyclic structures often imparts unique chemical and biological properties, making such compounds of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the chloro and fluoro substituents. The pyrazolo[1,5-a]pyrimidine moiety is then attached through a series of condensation reactions.

    Preparation of Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Introduction of Pyrazolo[1,5-a]pyrimidine Moiety: The pyrazolo[1,5-a]pyrimidine ring system can be synthesized separately and then coupled with the benzamide core. This often involves cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolo[1,5-a]pyrimidine moiety, which can alter its electronic properties and reactivity.

    Condensation Reactions: The amide and heterocyclic structures can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzamides, while oxidation and reduction can lead to different oxidation states of the pyrazolo[1,5-a]pyrimidine moiety.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents, as well as the pyrazolo[1,5-a]pyrimidine moiety, can form hydrogen bonds, van der Waals interactions, and π-π stacking interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzamide: Lacks the pyrazolo[1,5-a]pyrimidine moiety, resulting in different chemical and biological properties.

    N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide: Lacks the chloro and fluoro substituents, which can affect its reactivity and interactions with biological targets.

    2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide: Similar structure but without the methyl group, which can influence its steric and electronic properties.

Uniqueness

The unique combination of chloro, fluoro, and pyrazolo[1,5-a]pyrimidine moieties in 2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide imparts distinct chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4O/c1-8-5-12-17-6-9(7-20(12)19-8)18-14(21)13-10(15)3-2-4-11(13)16/h2-7H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJAOQVZOYCRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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